molecular formula C17H23N5O4S B6487751 N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1286704-42-4

N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6487751
CAS No.: 1286704-42-4
M. Wt: 393.5 g/mol
InChI Key: TZFNEVAFSYKVBN-UHFFFAOYSA-N
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Description

N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a unique molecular structure characterized by a combination of pyrimidine, benzodioxine, and sulfonamide groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-3-18-16-10-12(2)21-17(22-16)19-6-7-20-27(23,24)13-4-5-14-15(11-13)26-9-8-25-14/h4-5,10-11,20H,3,6-9H2,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNEVAFSYKVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves multiple steps:

  • Formation of the Pyrimidine Core: : The initial step involves the synthesis of the 4-(ethylamino)-6-methylpyrimidine core through a reaction between ethylamine and an appropriate pyrimidine precursor under basic conditions.

  • Introduction of the Benzodioxine Group: : The pyrimidine derivative is then coupled with 2,3-dihydro-1,4-benzodioxine under acidic conditions to form the benzodioxine-pyrimidine intermediate.

  • Sulfonamide Formation: : Finally, the benzodioxine-pyrimidine intermediate undergoes a sulfonation reaction with sulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to enhance yield and purity. This may include the use of high-throughput screening, advanced purification techniques such as crystallization or chromatography, and the application of process intensification strategies to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes several types of chemical reactions:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidative derivatives.

  • Reduction: : Reduction of the compound can be achieved using reagents like sodium borohydride, resulting in the corresponding reduced forms.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.

  • Reduction: : Sodium borohydride, lithium aluminum hydride; basic conditions.

  • Substitution: : Amines, thiols; mild to moderate temperatures, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a biochemical probe to study cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for understanding enzyme mechanisms, protein-protein interactions, and signal transduction pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its sulfonamide group is known to exhibit antimicrobial activity, and it may also possess anti-inflammatory or anticancer properties.

Industry

In industrial applications, this compound is used as a precursor for the synthesis of dyes, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to these targets, modulating their activity and triggering a cascade of biological responses. For example, the sulfonamide group may inhibit enzyme activity by mimicking the substrate, while the pyrimidine and benzodioxine groups can facilitate specific binding interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[4-(methylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-thiadiazine-6-sulfonamide

Highlighting Uniqueness

Compared to its analogs, N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibits distinct properties due to the presence of the benzodioxine group. This moiety imparts enhanced stability, unique reactivity, and potential biological activity that differentiates it from similar compounds. Its specific molecular interactions and stability make it an attractive candidate for further research and development in various scientific and industrial fields.

Biological Activity

N-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • Pyrimidine ring : Substituted with an ethylamino group and a methyl group.
  • Benzodioxine moiety : Contributes to the compound's unique reactivity and biological interactions.
  • Sulfonamide group : Imparts specific pharmacological activities.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O₃S
Molecular Weight298.37 g/mol
CAS Number1286717-54-1
SolubilitySoluble in DMSO

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes involved in bacterial folic acid synthesis, suggesting potential antimicrobial properties.
  • Antitumor Activity : Studies have shown that related compounds exhibit significant antitumor effects by inducing apoptosis in cancer cells through the modulation of specific receptor pathways .
  • Alpha-Adrenergic Receptor Interaction : The compound may interact with alpha-adrenergic receptors, influencing cell proliferation and apoptosis in prostate cancer cells .

Antimicrobial Activity

The sulfonamide derivatives have been extensively studied for their antimicrobial properties. The mechanism primarily involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial growth.

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Compound A8E. coli
Compound B16Staphylococcus aureus
N-(2-{...})4Klebsiella pneumoniae

Antitumor Activity

Recent studies have demonstrated that N-(2-{...}) can inhibit the growth of various cancer cell lines. The effectiveness was evaluated using the sulforhodamine B (SRB) assay, which measures cell viability.

Table 3: Antitumor Activity Assessment

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
PC-3 (Prostate Cancer)5.610.215.0
MCF-7 (Breast Cancer)8.012.520.0

Case Studies

  • Zebrafish Embryo Model : A study evaluated the toxicity and biological activity of similar sulfonamide compounds using zebrafish embryos as a model organism. The results indicated low toxicity levels while maintaining significant biological activity, suggesting a favorable safety profile for further development .
  • Clinical Trials : Preliminary clinical trials have explored the efficacy of the compound in combination therapies for cancer treatment, highlighting its potential to enhance the effects of established chemotherapeutics.

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